Polyglyceryl-10 tristearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

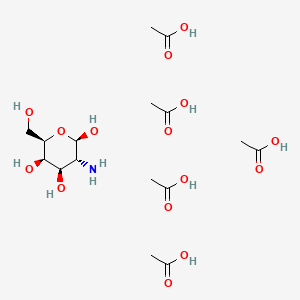

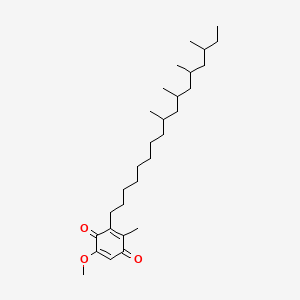

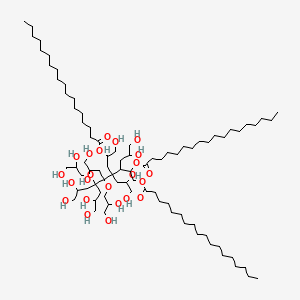

Polyglyceryl-10 tristearate is a skin conditioning agent used in cosmetics . It is a triester of stearic acid and Polyglycerin-10 . The ingredient contains polymerised glycerin, and the number 10 refers to the average number of glycerin units .

Synthesis Analysis

Polyglyceryl-10 tristearate is synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . The number behind “polyglyceryl-” refers to the average number of glycerin units .Molecular Structure Analysis

Polyglyceryl-10 tristearate has a molecular formula of C84H164O23 . It contains a total of 270 bonds, including 106 non-H bonds, 3 multiple bonds, 85 rotatable bonds, 3 double bonds, 3 aliphatic esters, 15 hydroxyl groups, 8 primary alcohols, 7 secondary alcohols, and 2 aliphatic ethers .Wissenschaftliche Forschungsanwendungen

1. Role in Controlled Drug Delivery Systems

Polyglyceryl-10 tristearate, as part of triglyceride lipid systems, has been studied for its role in controlled drug delivery. Research by Pattarino et al. (2014) on binary lipid mixtures, including glyceryl tristearate, found that these mixtures can be critical in drug delivery, particularly due to their polymorphism and phase transition kinetics (Pattarino et al., 2014).

2. Alternative to PEGylated Lipids in Liposomes

Chen and Zhang (2022) explored the use of polyglyceryl fatty acid esters, including polyglyceryl-10 monostearate, as alternatives to PEGylated lipids for liposome coating. This research is significant in the development of nanomedicines, where such modifications can affect serum stability, pharmacokinetics, and immune responses (Chen & Zhang, 2022).

3. Enhancing Quality of Recombined Dairy Cream

Yan et al. (2022) studied the effects of polyglyceryl esters, including polyglyceryl-10 monostearate, on recombined dairy cream (RDC). Their research showed that these esters could significantly improve the physical properties and whippability of RDC, highlighting their potential in food science applications (Yan et al., 2022).

4. Understanding Mass Transport Mechanisms in Lipid-Based Implants

Guse et al. (2006) conducted a study to better understand the mechanisms controlling drug release from lipid-based implants, using triglycerides like glyceryl tristearate. This research is crucial for optimizing drug delivery systems and ensuring effective and controlled release of medicinal compounds (Guse et al., 2006).

5. Hydrogenation of Vegetable Oils for Biofuel Production

Smejkal et al. (2008) focused on the total hydrogenation of vegetable oils, using tristearate as a model compound, for biofuel production. This study provides insights into the thermodynamics of the reaction system, which is critical for developing sustainable energy sources (Smejkal et al., 2008).

6. Stability of Solid Lipid Drug Carrier Nanoparticles

Rosenblatt and Bunjes (2009) investigated the use of poly(vinyl alcohol) as a stabilizer for triglyceride nanoparticles, including tristearin. Their findings contribute to the understanding of drug carrier systems and the stability of different triglyceride modifications in nanoparticles (Rosenblatt & Bunjes, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGGZDOVCQFFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H164O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1542.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 92043236 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.